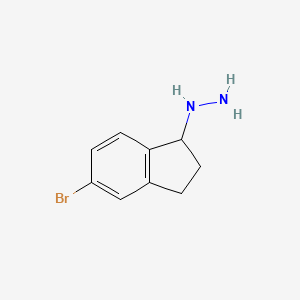

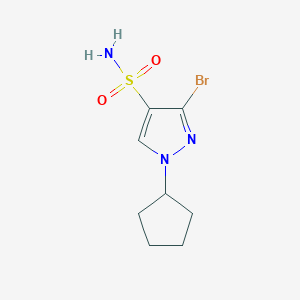

![molecular formula C18H17N3O4S B2832597 N-(6-乙酰氨基苯并[d]噻唑-2-基)-2,3-二甲氧基苯甲酰胺 CAS No. 895441-37-9](/img/structure/B2832597.png)

N-(6-乙酰氨基苯并[d]噻唑-2-基)-2,3-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

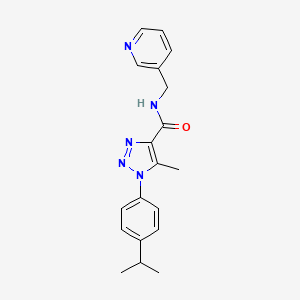

“N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is a compound that has been synthesized and evaluated for various biological activities . It belongs to a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .

Synthesis Analysis

The compound was synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesis process involved the creation of new bonds between carbon atoms, which is a common method in organic chemistry .科学研究应用

- Anticancer Properties Studies have explored its effects on specific cancer cell lines, including breast, lung, and colon cancer. Further research is needed to understand its mechanisms of action and potential clinical applications.

- Anti-inflammatory Activity Investigations into its impact on inflammatory diseases (such as rheumatoid arthritis or inflammatory bowel disease) could provide valuable insights for drug development.

- Antimicrobial Effects Investigations into its mode of action, spectrum of activity, and safety profile are ongoing.

- Neuroprotective Properties Preclinical models have demonstrated its ability to protect neurons and enhance cognitive function. Clinical trials are needed to validate these findings.

- Enzyme Inhibition Understanding its selectivity and binding affinity for specific targets could lead to therapeutic applications in various diseases.

- Photophysical Properties Researchers have investigated its interactions with other molecules and its stability under different conditions.

These applications highlight the versatility and potential of this compound. However, further research, including clinical trials, is essential to fully unlock its therapeutic benefits. Keep in mind that scientific understanding evolves, so staying up-to-date with the latest research is crucial for informed decision-making . If you need more information or have additional questions, feel free to ask! 😊

作用机制

属性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-10(22)19-11-7-8-13-15(9-11)26-18(20-13)21-17(23)12-5-4-6-14(24-2)16(12)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNXIWNQQDSJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)

![N-(3,5-dimethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2832530.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2832536.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2832537.png)